n,n-Bis(2-ethylhexyl)acrylamide
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Overview
Description
N,N-Bis(2-ethylhexyl)acrylamide: is an organic compound with the molecular formula C19H37NO and a molecular weight of 295.50 g/mol . This compound is known for its unique structure, which includes two ethylhexyl groups attached to an acrylamide moiety. It is commonly used in various industrial and research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-ethylhexyl)acrylamide typically involves the reaction of acrylamide with 2-ethylhexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-ethylhexyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acrylamide moiety can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the acrylamide group under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acrylamides .
Scientific Research Applications
N,N-Bis(2-ethylhexyl)acrylamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N,N-Bis(2-ethylhexyl)acrylamide involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function . This interaction can affect cellular processes and pathways, making it useful in various biomedical applications .
Comparison with Similar Compounds
N,N’-Methylenebisacrylamide: This compound is also used as a crosslinking agent in polyacrylamides and has similar applications in polymer chemistry.
2-Ethylhexyl acrylate: It is a base monomer for the preparation of acrylate adhesives and undergoes free-radical polymerization.
Uniqueness: N,N-Bis(2-ethylhexyl)acrylamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable polymers makes it valuable in diverse applications .
Properties
IUPAC Name |
N,N-bis(2-ethylhexyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37NO/c1-6-11-13-17(8-3)15-20(19(21)10-5)16-18(9-4)14-12-7-2/h10,17-18H,5-9,11-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGBLGVVAAUSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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